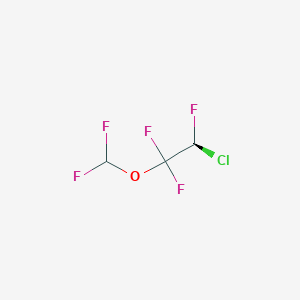

(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

Description

Properties

IUPAC Name |

(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQOUSTVILISH-PVQJCKRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H](C(OC(F)F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gas-Phase Catalytic Fluorination

The synthesis of (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane primarily relies on gas-phase catalytic fluorination , a method adapted from analogous halogenated ether production. The process involves reacting chlorinated precursors with hydrogen fluoride (HF) in a fixed-bed reactor under controlled conditions. For example, 1,1,2-trichloroethane or dichloroethylene derivatives serve as starting materials, which undergo sequential fluorination to replace chlorine atoms with fluorine.

Reaction conditions :

-

Catalyst : Chromium-magnesium fluoride (Cr³⁺/MgF₂), comprising 10–15% chromium fluoride and 85–90% magnesium fluoride.

-

Molar ratio (HF:precursor) : 2:1 to 40:1 (optimal: 4:1 to 10:1).

The catalyst’s activation precedes the reaction, involving pretreatment with nitrogen at 100–200°C and subsequent HF exposure at 200–350°C for 4–8 hours. This step ensures high surface activity for efficient chlorine-to-fluorine substitution.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) moiety is introduced via halogen exchange reactions . A chlorodifluoromethoxy precursor reacts with HF in the presence of the Cr/MgF₂ catalyst, substituting chlorine with fluorine. For instance:

This step occurs concurrently with fluorination of the ethyl group, ensuring complete substitution at the 1,1,2-positions.

Catalytic Systems and Optimization

Chromium-Magnesium Fluoride Catalysts

The Cr/MgF₂ catalyst is pivotal for achieving high yields (reported >80% in patent CN104692998A). Key properties include:

-

Particle state : Ensures uniform gas flow and contact time (15–150 seconds).

-

Activation : Pretreatment with HF enhances Brønsted acidity, critical for breaking C-Cl bonds.

Comparative performance :

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 150–350°C | 220–280°C |

| Pressure | 0.1–1.1 MPa | 0.6–0.9 MPa |

| HF:Precursor molar ratio | 2:1–40:1 | 4:1–10:1 |

Purification and Isolation

Condensation and Phase Separation

Post-reaction gases are condensed using recoverable condensers with refrigerant jackets (e.g., -20°C). The mixture separates into two phases:

Neutralization and Drying

The organic phase is neutralized with aqueous bases (e.g., NaOH) to remove residual HF, followed by drying over zeolite NaA to adsorb moisture.

Rectification

Final purification employs fractional distillation under vacuum:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane can undergo various types of chemical reactions, including:

Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

Oxidation Reactions: Involving the addition of oxygen or the removal of hydrogen.

Reduction Reactions: Involving the addition of hydrogen or the removal of oxygen.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reactions are typically carried out under specific conditions such as controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

Anesthetic Properties

One of the primary uses of (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane is as an anesthetic agent. Its structural similarity to other halogenated ethers allows it to function effectively in inducing anesthesia during surgical procedures. Studies have shown that this compound can provide rapid induction and recovery times compared to traditional anesthetics .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its difluoromethoxy group can be utilized to modify the pharmacokinetic properties of drug candidates, enhancing their efficacy and reducing side effects. Research indicates that compounds derived from this compound exhibit improved biological activity against certain diseases .

Agrochemical Applications

Pesticide Formulation

In agriculture, this compound is explored as a potential active ingredient in pesticide formulations. Its fluorinated structure contributes to increased stability and effectiveness against pests while minimizing environmental impact. Field trials have demonstrated its efficacy in controlling a range of agricultural pests without significant toxicity to non-target organisms .

Solvent and Chemical Synthesis

Solvent Properties

Due to its unique chemical properties, this compound is employed as a solvent in various chemical reactions. It is particularly useful in reactions where traditional solvents may be less effective or environmentally harmful. Its low toxicity profile makes it an attractive alternative for laboratory use .

Reagent in Organic Synthesis

The compound acts as a reagent in organic synthesis processes, facilitating the formation of complex molecules through nucleophilic substitution reactions. Its ability to stabilize reactive intermediates allows chemists to explore new synthetic pathways that were previously challenging .

Environmental Considerations

While this compound presents numerous applications, it is essential to consider its environmental impact. Research indicates that while it is less persistent than some other halogenated compounds, careful monitoring is necessary to prevent potential ecological harm due to its fluorinated nature .

Mechanism of Action

The mechanism of action of (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Enflurane)

(2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, commonly known as enflurane (CAS: 13838-16-9), is a halogenated ether used as an inhalational anesthetic. Key physical properties include:

- Boiling Point : 54–57°C

- Density : 1.523–1.530 g/cm³

- Water Solubility : ~120 mg/L

- Vapor Pressure : 1.9 kPa at 20°C

- Stability : Resistant to decomposition by strong bases, soda lime, and metals (e.g., aluminum, iron) .

Enflurane acts on neuronal membranes, potentiating GABAergic inhibition and reducing glutamatergic excitation . Approximately 2–4% is metabolized in the liver by CYP2E1, producing inorganic fluoride ions linked to transient hepatic enzyme elevation and seizure activity . Introduced in the 1960s, it was phased out by the 1990s due to safer alternatives .

Comparison with Similar Halogenated Ether Anesthetics

Structural and Physical Properties

The table below compares enflurane with isoflurane, desflurane, sevoflurane, and methoxyflurane:

Structural Insights :

- Enflurane : Chlorine at position 2, difluoromethoxy group at position 1 .

- Isoflurane : Structural isomer of enflurane with chlorine at position 2 and difluoromethoxy at position 2 .

- Sevoflurane : Hexafluoroisopropyl group with fluoromethoxy substitution .

- Desflurane : Lacks chlorine, with additional fluorine atoms enhancing volatility .

Pharmacokinetic and Toxicological Profiles

Metabolism and Toxicity

Key Findings :

- Enflurane’s moderate metabolism releases fluoride ions, which are associated with neuroexcitation (e.g., EEG spike waves) .

- Methoxyflurane’s high fluoride release (>50 μM in plasma) correlates with dose-dependent nephrotoxicity, limiting its clinical use .

- Sevoflurane’s degradation with CO2 absorbents produces Compound A , though human nephrotoxicity remains unproven .

Historical and Current Use

- Isoflurane : Preferred over enflurane for lower solubility (1.4 vs. 1.9 kPa), enabling faster recovery .

- Desflurane : Rapid onset/offset due to low blood solubility (0.42 kPa) but requires heated vaporizers .

- Sevoflurane: Dominant modern agent for pediatric anesthesia due to non-pungent odor and rapid induction .

Industrial Relevance

Enflurane’s structural isomer, 2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane (isoflurane), was explored as a fire suppressant but deemed unsuitable due to anesthetic properties .

Biological Activity

(2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, commonly referred to by its chemical formula C3HClF5O, is a fluorinated organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications and effects in various biological systems.

- Molecular Formula : C3HClF5O

- Molecular Weight : 184.49 g/mol

- CAS Number : 13838-16-9

- Physical State : Liquid

- Boiling Point : 56-57 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:

- Electrophilic Attack : The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect cellular function.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound may induce oxidative stress through the generation of ROS, which can lead to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in metabolic pathways, impacting cellular metabolism.

Cytotoxicity and Genotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. A study conducted on human skin cells revealed that exposure to the compound resulted in significant cell death and DNA damage.

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| NCTC2544 | 50 µM | 70% cell death | |

| HeLa | 100 µM | DNA strand breaks observed | |

| HepG2 | 25 µM | Increased ROS levels |

Case Studies

Several case studies have highlighted the implications of this compound in various biological contexts:

- Skin Toxicity : In a study involving human skin cells exposed to the compound, researchers found a correlation between exposure duration and severity of cytotoxic effects. The results indicated that prolonged exposure led to increased levels of apoptosis markers.

- Carcinogenic Potential : A series of experiments assessed the mutagenic potential of the compound using bacterial assays. Results showed a dose-dependent increase in mutations, suggesting potential carcinogenic properties.

Q & A

Q. What are the established methods for synthesizing (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, and what analytical techniques validate its purity?

Synthesis typically involves halogenation and fluorination reactions. For example, similar fluorinated ethers are synthesized by reacting ethylene derivatives with chlorine and hydrogen fluoride under catalytic conditions . Post-synthesis, purity is validated using gas chromatography (GC) with electron capture detection (ECD), adhering to ASTM D4995-10 standards for fluorinated solvents . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with special attention to stereochemical configuration (2S) via chiral chromatography .

Q. How is enflurane metabolized in biological systems, and what are the implications for experimental models?

Enflurane undergoes oxidative dehalogenation via hepatic CYP2E1, producing inorganic fluoride ions and reactive intermediates that bind to proteins . In vitro models (e.g., human liver microsomes) are used to study metabolic pathways, while in vivo rodent studies track hepatic enzyme elevation and fluoride accumulation. Researchers must account for interspecies metabolic variations (2–4% metabolism in humans vs. higher rates in rodents) .

Q. What structural features of enflurane influence its anesthetic activity?

The molecule’s conformational flexibility and halogen substitution pattern disrupt neuronal membrane lipid matrices, as shown by gas electron diffraction (GED) studies . The (2S) stereochemistry enhances interactions with hydrophobic pockets in ion channels. Computational modeling (e.g., molecular dynamics simulations) can predict how trifluoroethyl and difluoromethoxy groups stabilize membrane-bound states .

Q. Which standardized methods are used to detect and quantify enflurane in biological matrices?

ASTM D5248-04(2020) outlines protocols for reclaiming fluorinated solvents, adaptable for extracting enflurane from tissues or blood . Headspace GC coupled with MS or flame ionization detection (FID) is preferred for trace quantification. Calibration curves must include deuterated internal standards (e.g., d2-enflurane) to correct for volatility-related losses .

Q. What safety protocols are critical when handling enflurane in laboratory settings?

Enflurane is nonflammable but volatile (boiling point: 56.5°C). Use fume hoods to prevent inhalation exposure, which can cause CNS depression . Store in amber glass at <40°C to avoid photodegradation . Personal protective equipment (PPE) includes nitrile gloves and respirators with organic vapor cartridges .

Advanced Research Questions

Q. How do reactive intermediates from enflurane metabolism contribute to hepatotoxicity, and what experimental strategies can elucidate their mechanisms?

CYP2E1-generated intermediates (e.g., difluoromethoxy radicals) form covalent adducts with hepatic proteins, triggering antibody production . Isotopic labeling (e.g., ¹⁴C-enflurane) combined with proteomic profiling identifies adduct formation. Knockout rodent models (CYP2E1-null) clarify enzyme-specific toxicity pathways .

Q. What role does molecular conformation play in enflurane’s potency and selectivity as an anesthetic?

GED data reveal a gauche conformation in the gas phase, which may optimize membrane penetration . Advanced techniques like cryo-electron microscopy (cryo-EM) can visualize enflurane’s binding to GABAₐ receptors in lipid bilayers. Comparative studies with structural isomers (e.g., isoflurane) highlight conformational influences on receptor activation .

Q. How can researchers resolve contradictions in reported neuroexcitatory effects of enflurane?

While enflurane enhances GABAergic inhibition, inorganic fluoride metabolites may paradoxically increase seizure risk . Dual-electrode electrophysiology in hippocampal slices can dissect pre- vs. postsynaptic effects. Fluoride ion-selective electrodes quantify extracellular [F⁻] during neuronal recording to correlate with excitatory activity .

Q. What methodologies advance the detection of enflurane degradation products in environmental samples?

Solid-phase microextraction (SPME) paired with GC×GC-TOF/MS improves sensitivity for trace degradation products (e.g., chlorodifluoroacetic acid). Accelerated stability studies (40°C/75% RH) identify major degradants, validated against EPA DSSTox databases .

Q. How do enflurane’s interactions with lipid membranes differ from other halogenated anesthetics?

Laurdan fluorescence anisotropy and differential scanning calorimetry (DSC) reveal enflurane’s preferential partitioning into lipid rafts, disrupting membrane order more than sevoflurane . Neutron scattering experiments quantify depth-dependent localization within bilayers .

Methodological Notes

- Metabolic Studies : Use human hepatocyte cultures to approximate clinical metabolism rates .

- Structural Analysis : Combine X-ray crystallography with density functional theory (DFT) to resolve stereoelectronic effects .

- Toxicity Screening : Leverage high-content screening (HCS) with fluorescent markers for real-time hepatocyte damage assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.